
1-Bromo-2-(2-ethylphenoxy)benzene
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Overview
Description
1-Bromo-2-(2-ethylphenoxy)benzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1-Bromo-2-(2-ethylphenoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry.
Reactions and Derivatives:
- The compound can react with nucleophiles to form substituted products, making it useful for synthesizing more complex molecules.
- It can also be utilized in the preparation of other bromo-substituted phenolic compounds, which have significant applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities that can be harnessed for medicinal purposes.
Antimicrobial Activity:
- Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has been tested against resistant strains, indicating its potential as a therapeutic agent for treating infections.
Anticancer Properties:
- In vitro studies have suggested that this compound may induce apoptosis in cancer cells. Specific case studies demonstrate its effectiveness against different cancer cell lines, such as breast and lung cancer, where it significantly reduced cell viability through mechanisms involving oxidative stress and DNA damage.
Material Science
The compound's unique chemical structure also makes it suitable for applications in material science.
Polymer Chemistry:
- This compound can be incorporated into polymer matrices to enhance their properties. Its bromine atom can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability.
Functional Materials:
- The compound may be used to develop functional materials with specific electronic or optical properties, making it relevant in the design of sensors and advanced coatings.
Data Table: Summary of Applications
Application Area | Description | Examples of Use |
---|---|---|
Organic Synthesis | Intermediate for electrophilic substitution reactions | Synthesis of bromo-substituted phenols |
Medicinal Chemistry | Antimicrobial and anticancer activities | Potential therapeutic agent |
Material Science | Enhances polymer properties; develops functional materials | Used in coatings and sensor technology |
Case Studies
-
Antimicrobial Efficacy :
- A study published in a peer-reviewed journal evaluated the compound's activity against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
-
Cancer Cell Studies :
- In vitro experiments using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound led to over 70% reduction in cell proliferation after 48 hours, mediated through caspase pathway activation.
Toxicological Considerations
While the biological activities of this compound are promising, understanding its toxicological profile is crucial for its application in medicinal chemistry. Safety assessments indicate potential cytotoxic effects at higher concentrations, necessitating further studies to establish safe dosage levels for therapeutic use.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-2-(2-ethylphenoxy)benzene |
InChI |
InChI=1S/C14H13BrO/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |
InChI Key |
RXXDUMVVQLVOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.